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Compound of Interest

Compound Name: 4-Iodobenzenesulfonyl chloride

Cat. No.: B1203014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Iodobenzenesulfonyl chloride (CAS No. 98-61-3), a key reagent in organic synthesis and

derivatization. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for 4-Iodobenzenesulfonyl chloride is C₆H₄ClIO₂S, with a molecular

weight of 302.52 g/mol .[1] The following tables summarize the key spectral data obtained for

this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of 4-Iodobenzenesulfonyl chloride in CDCl₃ exhibits two distinct

signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.99 Doublet 2H Ar-H ortho to -SO₂Cl

~7.75 Doublet 2H Ar-H ortho to -I

Note: The exact coupling constants (J values) were not specified in the available data.

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to

the four unique carbon environments in the aromatic ring. While a specific spectrum for 4-
Iodobenzenesulfonyl chloride is not readily available, typical chemical shift ranges for

substituted benzenes can be used for prediction. Carbons attached to electronegative groups

or halogens will be deshielded and appear at higher chemical shifts.

Chemical Shift (δ) ppm Assignment

~140-145 C-S

~138-142 C-I

~128-132 C-H ortho to -SO₂Cl

~125-129 C-H ortho to -I

Note: These are estimated chemical shift ranges based on analogous structures.[2][3][4][5][6]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Iodobenzenesulfonyl chloride reveals characteristic absorption bands

for its functional groups. The spectrum is typically acquired for a solid sample.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1600-1475 Weak-Medium Aromatic C=C stretch

~1380 & ~1180 Strong
Asymmetric & Symmetric SO₂

stretch

~1010 Medium In-plane C-H bend

~820 Strong
para-disubstitution pattern (C-

H out-of-plane bend)

~580 Medium C-S stretch

~550 Medium C-I stretch

Note: The strong absorptions for the sulfonyl chloride group are highly characteristic.[7][8]

Mass Spectrometry (MS)
Mass spectrometry of 4-Iodobenzenesulfonyl chloride is typically performed using Electron

Ionization (EI), which leads to the formation of a molecular ion and several characteristic

fragment ions.

m/z Relative Intensity (%) Assignment

304 21.1 [M+2]⁺ (presence of ³⁷Cl)

302 56.5 [M]⁺ (Molecular Ion)

267 79.7 [M-Cl]⁺

203 89.7 [M-SO₂Cl]⁺ or [C₆H₄I]⁺

127 3.1 [I]⁺

76 100.0 [C₆H₄]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is observable

for chlorine-containing fragments. The base peak is observed at m/z 76.[9]
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Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the spectral

data presented above.

NMR Spectroscopy
A solution of 4-Iodobenzenesulfonyl chloride is prepared by dissolving approximately 5-10

mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃), in an NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an

internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a

high-field NMR spectrometer (e.g., 400 MHz or higher).[2] For ¹H NMR, standard acquisition

parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the

spectrum to singlets for each carbon.[5][6]

FT-IR Spectroscopy (KBr Pellet Method)
The infrared spectrum of solid 4-Iodobenzenesulfonyl chloride is commonly obtained using

the KBr pellet method.[10][11][12][13][14]

Sample Preparation: Approximately 1-2 mg of finely ground 4-Iodobenzenesulfonyl
chloride is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide

(KBr) powder in an agate mortar and pestle.[13]

Pellet Formation: The mixture is then transferred to a pellet die and compressed under high

pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[12]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and

the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A

background spectrum of a pure KBr pellet is also acquired for background correction.

Mass Spectrometry (GC-MS with Electron Ionization)
Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a

common technique for the analysis of volatile and thermally stable compounds like 4-
Iodobenzenesulfonyl chloride.[15][16][17][18][19]
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Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g.,

dichloromethane or hexane) is injected into the gas chromatograph.[18] The sample is

vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar

or mid-polar column).[16]

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This

causes the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of

4-Iodobenzenesulfonyl chloride.
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Caption: Workflow for the spectral analysis of 4-Iodobenzenesulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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